molecular formula C8H10N2O2S2 B13170697 Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate

Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B13170697
M. Wt: 230.3 g/mol
InChI Key: LOYDSXHILZRQOR-UHFFFAOYSA-N
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Description

Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate typically involves the condensation of a thiazole derivative with an appropriate carbamothioylmethyl precursor. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the molecule or alter its reactivity.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles such as amines can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler thiazole derivatives.

Scientific Research Applications

Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate is unique due to the presence of both carbamothioyl and ester functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and specific interactions not commonly observed in simpler thiazole or thiophene derivatives.

Properties

Molecular Formula

C8H10N2O2S2

Molecular Weight

230.3 g/mol

IUPAC Name

ethyl 2-(2-amino-2-sulfanylideneethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H10N2O2S2/c1-2-12-8(11)5-4-14-7(10-5)3-6(9)13/h4H,2-3H2,1H3,(H2,9,13)

InChI Key

LOYDSXHILZRQOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC(=S)N

Origin of Product

United States

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